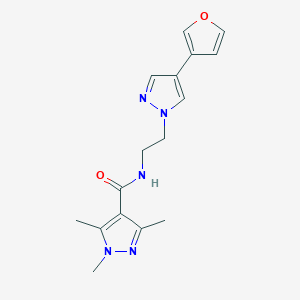

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-1,3,5-trimethylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O2/c1-11-15(12(2)20(3)19-11)16(22)17-5-6-21-9-14(8-18-21)13-4-7-23-10-13/h4,7-10H,5-6H2,1-3H3,(H,17,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTSUHSHDAJEHLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)NCCN2C=C(C=N2)C3=COC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized through multi-step organic synthesis. A typical synthetic route might involve:

Formation of Furan Derivative: : The furan ring is often synthesized first through a sequence of reactions, such as the Paal-Knorr synthesis.

Introduction of Pyrazole Ring: : The next step involves the formation of the pyrazole ring via cyclization reactions.

Conjugation: : The furan and pyrazole moieties are then linked through a controlled condensation reaction.

Carboxamide Formation: : The final product is obtained by introducing the carboxamide group, which may involve amidation reactions under specific conditions (e.g., using carbodiimides as coupling agents).

Industrial Production Methods: On an industrial scale, the production of this compound would involve streamlined processes with optimized yields. Techniques such as continuous flow synthesis might be employed to enhance efficiency, maintain reaction control, and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can undergo several types of chemical reactions:

Oxidation: : The furan ring can be oxidized to form various oxygenated derivatives.

Reduction: : The carboxamide group might be reduced under specific conditions to form amines.

Substitution: : Both the furan and pyrazole rings are susceptible to electrophilic substitution reactions.

Oxidation: : Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: : Lewis acids (e.g., AlCl₃) can catalyze electrophilic substitution reactions.

Major Products: These reactions often lead to the formation of varied derivatives which can possess unique biological or chemical properties.

Scientific Research Applications

Pharmacology: : Its structure suggests possible anti-inflammatory or anticancer properties, given the biological activities associated with furan and pyrazole derivatives.

Biochemical Probing: : This compound can serve as a molecular probe to study enzymatic reactions and pathways.

Materials Science: : It could be explored for use in the synthesis of advanced materials with specialized properties.

Mechanism of Action

The detailed mechanism of action would depend on its biological context. Generally, the compound might interact with specific molecular targets (e.g., enzymes, receptors) through hydrogen bonding, Van der Waals forces, or covalent interactions. The pyrazole ring is known to interact with enzymes, potentially inhibiting their activity, whereas the furan moiety might engage in π-π stacking interactions with aromatic residues of proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound shares structural similarities with pyrazole derivatives reported in the literature but differs in substituent patterns:

- Substituent Diversity : Unlike halogenated pyrazoline derivatives (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) , the target compound incorporates a furan-3-yl group instead of halogenated aryl rings. Furan’s electron-rich nature may enhance solubility and π-π stacking interactions compared to halogenated analogs.

- Linkage and Functional Groups: The ethyl-carboxamide linker in the target compound contrasts with sulfonamide or acetyl/propanoyl groups in analogs like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide .

Physicochemical Properties

- Melting Points : Pyrazole derivatives with halogen substituents (e.g., bromophenyl or chlorophenyl groups) often exhibit higher melting points (>200°C) due to increased molecular symmetry and intermolecular halogen bonding . The target compound’s furan and carboxamide groups may reduce crystallinity, leading to a lower melting point (estimated <150°C).

- Molecular Weight : The patent compound in Example 53 has a molecular weight of 589.1 g/mol , whereas the target compound’s calculated molecular weight is ~370 g/mol, reflecting its simpler substituent profile.

Comparative Data Table

Biological Activity

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a complex heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Structural Features

This compound features a unique structural arrangement that includes:

- Furan ring : Provides reactive sites for biological interactions.

- Pyrazole moiety : Known for diverse pharmacological properties.

- Carboxamide functional group : Enhances solubility and reactivity.

The intricate structure allows for interactions with multiple biological targets, which is essential for its therapeutic potential.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines effectively. A study reported that derivatives with similar structures presented IC50 values as low as 0.39 µM against HCT116 cells and 0.46 µM against MCF-7 cells .

Anti-inflammatory Properties

Pyrazole derivatives have also demonstrated promising anti-inflammatory effects. For example, certain compounds exhibited up to 85% inhibition of tumor necrosis factor (TNF-α) at concentrations comparable to standard anti-inflammatory drugs . This suggests that this compound may also possess similar anti-inflammatory capabilities.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are well-documented. Compounds in this class have shown effectiveness against various bacterial strains and fungi. For instance, one study revealed significant inhibition against E. coli and Aspergillus niger at concentrations as low as 40 µg/mL .

The mechanism of action for this compound largely depends on its ability to interact with specific biological targets. The following pathways are hypothesized:

- Inhibition of Kinases : Many pyrazole derivatives act as kinase inhibitors, which is crucial in cancer therapy.

- Modulation of Inflammatory Pathways : By inhibiting pro-inflammatory cytokines like TNF-α and IL-6, these compounds may reduce inflammation.

- Antibacterial Mechanisms : The presence of the furan ring may enhance membrane permeability or disrupt bacterial cell wall synthesis.

Data Table: Biological Activities of Related Compounds

| Compound Name | Structure Features | Anticancer Activity (IC50 µM) | Anti-inflammatory Activity (%) | Antimicrobial Activity |

|---|---|---|---|---|

| Compound A | Pyrazole derivative | 0.39 (HCT116) | 85% (TNF-α inhibition) | Effective against E. coli |

| Compound B | Furan-substituted | 0.46 (MCF7) | 76% (IL-6 inhibition) | Effective against A. niger |

| N-(2-(4-(furan...) | Complex heterocycle | TBD | TBD | TBD |

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives:

- Study on Anticancer Efficacy : A series of novel pyrazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that compounds with similar structures to N-(2-(4-(furan... exhibited potent cytotoxicity with IC50 values ranging from 0.01 µM to 0.39 µM .

- Anti-inflammatory Assessment : Another study evaluated the anti-inflammatory potential of pyrazole derivatives by measuring their effect on TNF-α and IL-6 levels in vitro, revealing promising results comparable to established anti-inflammatory drugs .

Q & A

Q. Purity validation :

- Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns; target ≥95% purity.

- Spectroscopy : ¹H/¹³C NMR to confirm absence of unreacted intermediates .

- Mass spectrometry : High-resolution MS (HRMS) for molecular ion verification .

Which spectroscopic and crystallographic methods are critical for confirming the structural integrity of this compound?

Q. Basic

- ¹H/¹³C NMR : Assign peaks to verify substituent positions (e.g., furan protons at δ 6.3–7.1 ppm, pyrazole methyl groups at δ 2.1–2.5 ppm) .

- IR spectroscopy : Identify carbonyl stretches (~1650 cm⁻¹ for carboxamide) and furan C-O-C vibrations (~1015 cm⁻¹) .

- X-ray crystallography : Resolve spatial arrangement of the ethyl linker and furan-pyrazole orientation (e.g., torsion angles <10° for planar stability) .

How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values) across studies?

Q. Advanced

Standardize assay conditions :

- Use consistent cell lines (e.g., HepG2 for anticancer studies) and control compounds.

- Validate target engagement via competitive binding assays .

Evaluate solubility : Adjust DMSO concentrations (<0.1% v/v) to avoid artifactual inhibition .

Cross-validate with structural analogs : Compare activity trends with derivatives lacking the furan or ethyl group to isolate pharmacophores .

What in silico strategies are recommended to predict the compound’s interaction with biological targets?

Q. Advanced

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase domains (e.g., EGFR or CDK2). Prioritize poses with hydrogen bonds to the carboxamide and π-π stacking with the furan .

- Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns; analyze RMSD (<2 Å) to confirm binding mode retention .

- ADMET prediction : Employ SwissADME to optimize logP (target 2–3) and reduce hepatotoxicity risks .

How can modifications to the furan or pyrazole moieties enhance target specificity while minimizing off-target effects?

Q. Advanced

- Functional group substitutions :

- Structure-activity relationship (SAR) studies :

What experimental designs are critical for ensuring reproducibility in pharmacological studies?

Q. Advanced

- Dose-response curves : Use ≥3 biological replicates and nonlinear regression (GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals .

- Positive/Negative controls : Include staurosporine (apoptosis inducer) and vehicle-only groups to normalize assay variability .

- Blinded analysis : Assign compound codes to avoid bias in data interpretation .

How can researchers reconcile discrepancies between computational predictions and experimental bioactivity results?

Q. Advanced

Re-evaluate force fields : Switch from AMBER to CHARMM for improved ligand conformational sampling .

Validate target engagement : Use surface plasmon resonance (SPR) to measure binding kinetics (kon/koff) and confirm docking predictions .

Assess off-target binding : Perform kinome-wide profiling (Eurofins KinaseProfiler) to identify unintended interactions .

What comparative analyses are recommended to benchmark this compound against structurally similar pyrazole derivatives?

Q. Advanced

- Thermodynamic solubility : Compare logS values in PBS (pH 7.4) using shake-flask methods .

- Plasma protein binding (PPB) : Use equilibrium dialysis to assess % binding; target <90% to ensure free fraction availability .

- Metabolic stability : Incubate with human liver microsomes (HLMs) and measure t½; derivatives with t½ >60 mins are prioritized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.